2-[4-Chloro(phenylsulfonyl)anilino]acetic acid synthesis pathway
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid synthesis pathway
This guide details the synthesis pathway for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8), also technically defined as N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine .[1] This compound represents a specialized sulfonamide scaffold often utilized as a building block in medicinal chemistry, particularly in the development of thromboxane receptor antagonists and PPAR modulators.[1]
The guide prioritizes a convergent synthetic strategy that ensures high purity and scalability, favoring the formation of the sulfonamide bond prior to N-alkylation to minimize side reactions.
Part 1: Chemical Identity & Retrosynthetic Analysis[1]
Target Molecule Profile
-
Common Name: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid[1][2][3]
-
IUPAC Name: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid[1]
-
Molecular Formula:
[4] -
Core Scaffold: N-Aryl-N-sulfonyl glycine[1]
Retrosynthetic Strategy
The structural analysis reveals two strategic disconnections:
-
N–C Bond (Alkylation): Disconnecting the acetic acid moiety reveals an N-aryl sulfonamide precursor. This is the most reliable disconnection, as sulfonamide nitrogen atoms are sufficiently acidic (
) to undergo efficient alkylation under mild basic conditions. -
N–S Bond (Sulfonylation): Disconnecting the sulfonyl group reveals an N-aryl amino acid (N-phenylglycine derivative). While viable, sulfonylating a secondary amine with a free carboxylic acid tail can lead to mixed anhydrides and oligomerization, making this route less robust without ester protection.
Selected Pathway: Sulfonylation
Part 2: Detailed Synthesis Protocol
Phase 1: Formation of the Sulfonamide Core
Objective: Synthesis of N-(4-chlorophenyl)benzenesulfonamide.[1]
Reagents
-
Substrate: 4-Chloroaniline (1.0 equiv)
-
Reagent: Benzenesulfonyl chloride (1.1 equiv)
-
Base: Pyridine (Solvent/Base) or Triethylamine (1.2 equiv) in DCM
-
Solvent: Dichloromethane (DCM) or Toluene
Protocol
-
Preparation: Charge a reaction vessel with 4-chloroaniline dissolved in dry DCM (0.5 M concentration).
-
Base Addition: Add pyridine (2.0 equiv) or triethylamine. Cool the mixture to 0°C under nitrogen atmosphere.
-
Sulfonylation: Dropwise add benzenesulfonyl chloride over 30 minutes, maintaining temperature < 10°C to prevent bis-sulfonylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove pyridine/aniline). Wash the organic layer with water and brine.[1] Dry over
.[1] -
Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.
-
Yield Expectation: 85–95%[1]
-
Intermediate:N-(4-chlorophenyl)benzenesulfonamide (Solid).
-
Phase 2: N-Alkylation (The Critical Step)
Objective: Introduction of the acetate tail via nucleophilic substitution.[1]
Reagents
-
Substrate: N-(4-chlorophenyl)benzenesulfonamide (from Phase 1)[1]
-
Alkylating Agent: Ethyl bromoacetate (1.2 equiv) or Methyl chloroacetate
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv)[1] -
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition to accelerate reaction
-
Solvent: Acetone or Acetonitrile (MeCN)
Protocol
-
Dissolution: Dissolve the sulfonamide intermediate in acetone (0.2 M).
-
Deprotonation: Add anhydrous
. Stir at room temperature for 15 minutes. The sulfonamide proton is abstracted, generating the sulfonamide anion. -
Alkylation: Add Ethyl bromoacetate and catalytic KI .[1]
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.
-
Mechanism:[1]
substitution. The nitrogen anion attacks the -carbon of the bromoacetate.
-
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, Excess ).[1] -
Concentration: Evaporate the solvent in vacuo to obtain the crude Ethyl 2-[N-(4-chlorophenyl)-N-(phenylsulfonyl)amino]acetate .
Phase 3: Hydrolysis to Final Acid
Objective: Deprotection of the ester to yield the free carboxylic acid.
Reagents
-
Substrate: Crude Ester (from Phase 2)
-
Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 equiv)
-
Solvent: THF:Water (3:1 mixture)
Protocol
-
Hydrolysis: Dissolve the crude ester in THF/Water .[1] Add LiOH . Stir at room temperature for 2–4 hours.
-
Acidification: Evaporate THF. Dilute the aqueous residue with water.[1] Acidify carefully with 1M HCl to pH ~2–3.
-
Precipitation: The target acid, 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , typically precipitates as a white solid upon acidification.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
-
Final Purification: Recrystallize from Ethyl Acetate/Hexane if high purity (>99%) is required.
Part 3: Pathway Visualization
The following diagram illustrates the convergent logic of the synthesis, highlighting the critical intermediate nodes.
Figure 1: Step-wise synthesis pathway from commodity starting materials to the final N-sulfonyl amino acid.
Part 4: Analytical Data Summary
To validate the synthesis, the following analytical signatures should be observed.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |
| Phenylsulfonyl aromatic protons | ||
| 4-Chlorophenyl aromatic protons | ||
| Methylene (-N-CH2-CO-) | ||
| MS (ESI) | Negative ion mode (Acidic proton loss) | |
| IR Spectroscopy | 1710-1730 | C=O[1] Stretch (Carboxylic Acid) |
| 1340, 1160 | S=O[1] Asymmetric/Symmetric Stretch |
Part 5: Safety & Optimization Guidelines
5.1 Critical Safety Parameters
-
Benzenesulfonyl Chloride: Highly corrosive and lachrymatory.[1] Reacts violently with water.[1] Handle in a fume hood with dry glassware.
-
Ethyl Bromoacetate: A potent alkylating agent and lachrymator.[1] Avoid skin contact; it can cause severe burns and sensitization.[1]
-
Exotherm Control: The sulfonylation reaction (Phase 1) is exothermic. Strict temperature control (<10°C) is required during addition to prevent runaway reactions and impurity formation.
5.2 Process Optimization
-
Solvent Selection: For Phase 2, Acetonitrile can be used instead of acetone to increase the reaction rate due to its higher boiling point and better solubilization of the sulfonamide anion.[1]
-
Catalysis: If the alkylation is sluggish, adding 18-crown-6 ether (0.05 equiv) can sequester the potassium cation, making the sulfonamide anion more nucleophilic ("naked anion" effect).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117309-41-8. Retrieved from .[6]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for Sulfonamide formation and N-alkylation).
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Ester protection/deprotection strategies).
-
Sigma-Aldrich. Product Specification: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid.[1] CAS 117309-41-8.[1][2][3][4][5]
